2,3,6-Trifluoropyridine

描述

Structural Characteristics and Molecular Configuration

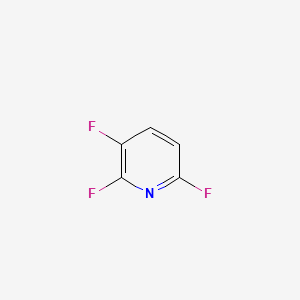

The molecular architecture of this compound presents a fascinating study in the effects of multiple fluorine substitutions on aromatic heterocyclic systems. The compound adopts a planar configuration typical of pyridine derivatives, with the three fluorine atoms occupying adjacent positions at carbons 2 and 3, and a remote position at carbon 6, creating an asymmetric substitution pattern that significantly influences both electronic distribution and molecular reactivity. According to computational studies examining fluoropyridine systems, this compound exhibits a Harmonic Oscillator Model of Aromaticity value of 0.4461, indicating reduced aromaticity compared to unsubstituted pyridine, which demonstrates a value of 0.7254. This reduction in aromatic character correlates with observable changes in bond length patterns throughout the ring system.

Detailed molecular orbital analysis reveals that the average carbon-fluorine bond length in this compound measures 1.336613 Ångströms, which falls within the typical range observed for aromatic carbon-fluorine bonds but shows subtle variations from other trifluoropyridine isomers. The compound displays a calculated band gap of 5.7699 electron volts, positioning it within the range of other trifluoropyridine systems while exhibiting its own unique electronic signature. The polarizability of the molecule has been calculated at 9.6978 cubic Ångströms, reflecting the influence of the three electronegative fluorine substituents on the overall electron distribution.

The structural configuration creates distinct regions of electron density variation across the pyridine ring, with the fluorine atoms withdrawing electron density from the aromatic system through both inductive and mesomeric effects. This electronic modification manifests in altered reactivity patterns, with the compound showing enhanced electrophilic character at positions not occupied by fluorine substituents. The asymmetric nature of the 2,3,6-substitution pattern creates a molecular dipole moment that influences both physical properties and intermolecular interactions, contributing to the compound's distinctive boiling point and solubility characteristics.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₅H₂F₃N | - |

| Molecular Weight | 133.07 | g/mol |

| Boiling Point | 100-102 | °C |

| Density | 1.402 | g/cm³ |

| Refractive Index | 1.42 | - |

| Flash Point | 30 | °C |

| Average C-F Bond Length | 1.336613 | Å |

| HOMA Value | 0.4461 | - |

| Band Gap | 5.7699 | eV |

| Polarizability | 9.6978 | ų |

Historical Development in Fluorinated Pyridine Chemistry

The development of fluorinated pyridine chemistry represents a fascinating chapter in the broader history of organofluorine chemistry, with this compound emerging as part of a systematic exploration of how fluorine substitution affects aromatic heterocycles. The historical foundation for fluorinated aromatic compounds can be traced back to the nineteenth century, when Alexander Borodin, better known as a classical composer, conducted pioneering work in organofluorine chemistry by performing the first nucleophilic replacement of a halogen atom by fluoride in 1862. This early work established fundamental principles of halogen exchange that would later prove crucial for the development of fluorinated pyridine synthesis methods.

The specific development of fluorinated pyridines gained momentum during the twentieth century as chemists recognized the unique properties imparted by fluorine substitution on nitrogen-containing aromatic systems. The synthesis of this compound and related compounds became possible through advances in selective fluorination techniques and improved understanding of regioselective reactions on pyridine rings. One significant synthetic approach involves the selective defluorination of higher fluorinated pyridines, such as 2,3,5,6-tetrafluoropyridine, which can be converted to this compound through controlled removal of one fluorine atom. This method demonstrates the sophisticated level of control that modern synthetic chemistry has achieved in manipulating fluorinated aromatic systems.

Research into catalytic carbon-fluorine bond activation has provided additional insights into the chemistry of this compound and related compounds. Studies utilizing rhodium-based catalysts have demonstrated that fluorinated pyridines can undergo selective carbon-fluorine bond activation reactions, with 2,3,5-trifluoropyridine serving as a precursor for various transformations. These investigations have revealed that the substitution pattern significantly influences the reactivity and selectivity of such reactions, with different trifluoropyridine isomers exhibiting distinct activation patterns depending on the electronic and steric environment around each carbon-fluorine bond.

The systematic study of fluoropyridine isomers has contributed significantly to understanding structure-property relationships in fluorinated aromatics. Computational investigations comparing various trifluoropyridine isomers have demonstrated that this compound occupies a unique position within this family of compounds, exhibiting specific electronic properties that distinguish it from other isomeric forms such as 2,3,4-trifluoropyridine, 2,3,5-trifluoropyridine, and 2,4,5-trifluoropyridine. These studies have shown that the particular arrangement of fluorine atoms in the 2,3,6-pattern creates a distinctive electronic environment that affects both stability and reactivity.

The industrial development of this compound has been driven by its utility as an intermediate in pharmaceutical synthesis and other specialized applications. Commercial production methods have evolved to provide efficient access to this compound, with suppliers now offering high-purity material suitable for research and industrial applications. The compound's role as a building block in pharmaceutical chemistry has been particularly important, as the unique electronic properties imparted by the 2,3,6-trifluoro substitution pattern can enhance the pharmacokinetic properties of drug molecules containing this structural motif.

Contemporary research continues to explore new applications and synthetic methodologies involving this compound, including its use in the synthesis of complex silver coordination compounds and other metal complexes. These investigations demonstrate the ongoing relevance of this fluorinated heterocycle in modern chemistry and suggest that further developments in fluoropyridine chemistry will continue to expand the utility and understanding of compounds like this compound.

属性

IUPAC Name |

2,3,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLIANGJWPJFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382559 | |

| Record name | 2,3,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-18-3 | |

| Record name | 2,3,6-Trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Substitution of 2,3,6-Trichloropyridine

The Halex reaction is a cornerstone for synthesizing fluorinated pyridines. This method involves replacing chlorine atoms in polychlorinated pyridines with fluorine using metal fluorides (e.g., KF, CsF) in polar aprotic solvents.

Procedure :

2,3,6-Trichloropyridine, synthesized via gas-phase chlorination of pyridine over HZSM-5 molecular sieves, serves as the precursor. In a typical reaction, 2,3,6-trichloropyridine is refluxed with excess potassium fluoride (KF) in dimethylformamide (DMF) at 150–180°C for 24–48 hours. Anhydrous conditions and phase-transfer catalysts (e.g., 18-crown-6) enhance reactivity.

Optimization :

- Catalyst : CsF outperforms KF due to higher solubility and nucleophilicity, achieving 85–90% conversion.

- Solvent : Sulfolane improves selectivity by stabilizing intermediates, reducing side reactions.

- Temperature : Elevated temperatures (>160°C) accelerate substitution but risk decomposition.

Challenges :

- Regioselectivity: Competing substitutions at positions 2, 3, and 6 necessitate precise stoichiometry.

- Byproducts: Incomplete substitution yields mixed chlorofluoropyridines, requiring rigorous purification.

Direct Gas-Phase Fluorination

Catalytic Fluorination of Pyridine Derivatives

Inspired by gas-phase chlorination methods, direct fluorination employs fluorine gas (F₂) or hydrogen fluoride (HF) over solid catalysts.

Procedure :

Pyridine is vaporized and mixed with fluorine gas in a fixed-bed reactor lined with HZSM-5 molecular sieves or activated carbon. Reaction temperatures of 300–400°C and molar ratios of pyridine:fluorine (1:3–5) promote sequential fluorination.

Key Findings :

- Catalyst Role : HZSM-5’s acid sites direct fluorine to meta and para positions, favoring 2,3,6-trifluoropyridine over isomers.

- Yield : 70–75% at 350°C, with 15–20% over-fluorinated byproducts (e.g., 2,3,5,6-tetrafluoropyridine).

Limitations :

- Safety: Handling F₂ requires specialized equipment due to its extreme reactivity.

- Selectivity: Competing C-F bond formation and ring degradation occur above 400°C.

Electrochemical Fluorination

Anodic Fluorination in Non-Aqueous Media

Electrochemical methods enable controlled fluorination under mild conditions.

Setup :

A divided cell with platinum electrodes immerses 2,3,6-trichloropyridine in anhydrous HF or Et₃N·3HF electrolyte. At 5–10 V, chloride ions oxidize at the anode, releasing chlorine and facilitating fluoride substitution.

Advantages :

- Selectivity : Stepwise potential control minimizes over-fluorination.

- Efficiency : 80–85% yield at 25°C, outperforming thermal methods.

Drawbacks :

- Scalability: Limited by electrode stability and electrolyte costs.

- Purity: Trace HF residues necessitate post-treatment.

Nucleophilic Aromatic Substitution

Deoxyfluorination with Fluoro-Dediazoniation

This two-step process involves diazotization followed by fluorodechlorination.

Step 1: Diazotization

2,3,6-Trichloropyridine is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

Step 2: Fluorination

The diazonium salt reacts with tetrafluoroboric acid (HBF₄) or XeF₂, displacing chlorine with fluorine.

Performance :

- Yield : 65–70% for mono- and di-fluorination; trifluorination requires iterative steps.

- Byproducts : Nitrogen release complicates isolation, necessitating vacuum distillation.

Industrial-Scale Production and Catalytic Innovations

Continuous-Flow Reactor Systems

Modern plants adopt tubular reactors for safer handling of exothermic fluorination.

Case Study :

A pilot system using CsF/DMF in a continuous-flow setup achieved 92% conversion of 2,3,6-trichloropyridine at 160°C with a residence time of 30 minutes.

Catalyst Innovations :

- Zeolite Modifications : HZSM-5 doped with La³⁺ enhances fluoride ion mobility, boosting turnover frequency by 40%.

- Nanoparticle Catalysts : Pd/CeO₂ nanoparticles reduce activation energy, enabling fluorination at 120°C.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (%) | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Halex Reaction | 85–90 | 75–80 | 150–180 | High |

| Gas-Phase Fluorination | 70–75 | 60–65 | 300–400 | Moderate |

| Electrochemical | 80–85 | 90–95 | 25 | Low |

| Deoxyfluorination | 65–70 | 50–55 | 0–5 | Moderate |

化学反应分析

Types of Reactions: 2,3,6-Trifluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, although the presence of electron-withdrawing fluorine atoms makes it less reactive than non-fluorinated pyridines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or amines are commonly used.

Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used, often requiring catalysts or specific reaction conditions.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups depending on the nucleophile used.

Electrophilic Substitution: Products include halogenated or nitrated pyridines.

科学研究应用

Pharmaceutical Development

2,3,6-Trifluoropyridine is utilized in the synthesis of pharmaceutical compounds. Its electron-withdrawing fluorine atoms enhance the pharmacokinetic properties of drugs, making them more effective. It has been explored for its potential in developing drugs targeting various diseases, including cancer and neurodegenerative disorders.

- Case Study : Research has shown that derivatives of this compound exhibit potent activity against specific cancer cell lines, suggesting its utility in anticancer drug development .

Agrochemical Applications

The compound is also significant in the agricultural sector as a precursor for herbicides and pesticides. Its structural features allow it to interact effectively with biological systems, leading to enhanced efficacy against pests and pathogens.

- Case Study : Studies indicate that fluorinated pyridines demonstrate significant herbicidal activity against common agricultural pests, highlighting the potential of this compound as a key ingredient in developing new agrochemicals .

Material Science

In materials science, this compound is employed in creating advanced materials due to its unique chemical properties. It can be used to synthesize polymers and other materials with tailored functionalities.

- Research Insight : The incorporation of fluorinated compounds into polymer matrices can improve thermal stability and chemical resistance .

Recent studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Activity : Research has demonstrated that compounds derived from this compound exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria .

- Enzyme Inhibition : Investigations into related compounds have suggested potential inhibition of cholinesterases (important in neurotransmission), indicating that this compound could play a role in neuropharmacology .

Comparison with Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| 2,4-Difluoropyridine | Structure | Antiviral agents |

| 3-Chloro-2,4,6-trifluoropyridine | Structure | Organic synthesis |

| 2-Fluoro-3-methylpyridine | Structure | Agrochemicals |

作用机制

The mechanism of action of 2,3,6-trifluoropyridine depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Properties

Fluorine substitution patterns significantly influence bond lengths, aromaticity, and electronic properties. Key comparisons include:

| Compound | Avg. C-C Bond Length (Å) | Avg. C-F Bond Length (Å) | Fluoromaticity Index* |

|---|---|---|---|

| 2,3,6-Trifluoropyridine | 1.36105 | 0.03909 | 0.4461 |

| 2,4,6-Trifluoropyridine | 1.36059 | 0.03722 | 0.4696 |

| 3,4,5-Trifluoropyridine | 1.37686 | 0.02269 | 0.8405 |

| 2,3,5-Trifluoropyridine | 1.36317 | 0.03650 | 0.5193 |

| Pentafluoropyridine | 1.36176 | 0.04120 | 0.4205 |

*Fluoromaticity Index: A measure of fluorine’s contribution to π-system stabilization; lower values indicate stronger aromatic stabilization .

- This compound vs. 2,4,6-Trifluoropyridine : The 2,3,6-isomer has slightly longer C-C bonds (1.36105 Å vs. 1.36059 Å) and shorter C-F bonds (0.03909 Å vs. 0.03722 Å), reflecting reduced steric strain due to fluorine spacing .

- This compound vs. 3,4,5-Trifluoropyridine : The 3,4,5-isomer exhibits significantly longer C-C bonds (1.37686 Å) and weaker fluoromaticity (0.8405), indicating less aromatic stabilization. This arises from adjacent fluorine atoms destabilizing the ring through repulsion .

生物活性

2,3,6-Trifluoropyridine (TFP) is a fluorinated heterocyclic compound with significant implications in medicinal chemistry and agrochemical applications. Its unique structural characteristics, primarily the presence of trifluoromethyl groups, enhance its biological activity against various pathogens. This article reviews the biological activities of TFP, focusing on its antibacterial and antifungal properties, as well as its potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound has the molecular formula and features three fluorine atoms attached to the pyridine ring. The presence of these electronegative fluorine atoms influences the compound's chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that TFP and its derivatives exhibit notable antibacterial properties. The antibacterial activity was evaluated using the agar diffusion method against various bacterial strains.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of 4-amino-2-ethoxy-3,5,6-trifluoropyridine (a derivative of TFP) against several pathogens including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results indicated that:

- Inhibition Zones : Significant inhibition zones were observed at concentrations of 200 µg/ml and above.

- Comparison to Standard : The compound showed comparable efficacy to ampicillin, particularly against gram-negative bacteria.

Table 1: Antibacterial Activity of 4-amino-2-ethoxy-3,5,6-trifluoropyridine

| Bacterial Strain | Concentration (µg/ml) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 200 | 15 |

| Salmonella typhimurium | 250 | 17 |

| Staphylococcus aureus | 150 | 10 |

| Enterococcus faecium | 100 | 8 |

The study concluded that TFP derivatives possess moderate to strong antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential as therapeutic agents in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, TFP has also shown antifungal activity. A related study explored the efficacy of TFP derivatives against Candida albicans.

Findings on Antifungal Activity

The antifungal activity was assessed using similar methodologies as for bacterial strains. Results indicated:

- Enhanced Efficacy : TFP derivatives exhibited higher antifungal activity compared to non-fluorinated analogs.

- Mechanism of Action : The presence of fluorine atoms is believed to disrupt fungal cell membranes more effectively than traditional antifungal agents.

Mechanistic Insights

The unique electronic properties imparted by fluorine substitution in TFP influence its interaction with biological targets. The electron-withdrawing nature of fluorine enhances the electrophilicity of the pyridine nitrogen, facilitating interactions with nucleophilic sites in microbial cells.

Safety and Toxicity Profile

While TFP demonstrates promising biological activities, safety assessments are crucial. According to toxicological data:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2,3,6-trifluoropyridine, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis of this compound often begins with halogenated pyridine precursors. For example, nucleophilic substitution of this compound with deprotonated amines (e.g., 4-aminobenzonitrile) can yield derivatives, but regioselectivity issues arise due to competing reaction pathways . To mitigate this, Pd-catalyzed amination of 2,6-dichloro-3-fluoropyridine has been employed, leveraging transition-metal catalysts to direct substitution to specific positions . Characterization via XRD analysis is critical to confirm regiochemistry .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Safety protocols must align with GHS classifications, which classify fluorinated pyridines as acutely toxic (oral, skin) and irritants. Key precautions include:

- Use of fume hoods to avoid inhalation .

- Protective gear (gloves, goggles) to prevent skin/eye contact .

- Immediate decontamination with water in case of exposure .

- Waste disposal via halogen-specific protocols due to fluorine content .

Q. What functionalization strategies are effective for modifying this compound?

- Methodological Answer : Functionalization typically targets the fluorine atoms or the pyridine ring. Strategies include:

- Nucleophilic substitution : Selective replacement of fluorine with amines or alkoxides under controlled conditions (e.g., low temperature, strong bases like t-BuLi) .

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at specific positions .

- Electrophilic substitution : Fluorine-directed lithiation for introducing carboxyl or methyl groups .

Advanced Research Questions

Q. How do substituents on this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) analyses. For instance:

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .

- Fluorine positioning alters electronic properties, impacting binding affinity in enzyme inhibition assays .

- XRD and NMR are used to correlate substituent placement with biological activity .

Q. What role does this compound play in coordination chemistry with transition metals?

- Methodological Answer : The compound acts as a ligand in Pd(II) and Pt(II) complexes. Key applications include:

- Synthesis of azido-terpyridine complexes for catalytic or photophysical studies .

- Stabilization of metal centers in cross-coupling reactions via chelation .

- Spectroscopic techniques (UV-Vis, X-ray crystallography) to analyze metal-ligand interactions .

Q. How does the reactivity of this compound compare to its isomers (e.g., 2,4,6-trifluoropyridine)?

- Methodological Answer : Regiochemical differences significantly impact reactivity:

- Electrophilic substitution : 2,4,6-Trifluoropyridine undergoes faster substitution at the para position due to steric and electronic effects .

- Nucleophilic attack : this compound shows higher reactivity at the 2-position, attributed to fluorine’s inductive effects .

- Computational studies (DFT) and kinetic experiments are used to compare activation barriers .

Q. What analytical techniques are critical for resolving contradictions in reaction outcomes with this compound?

- Methodological Answer : Contradictions (e.g., unexpected amidine formation instead of desired products) require:

- XRD : To confirm molecular structures and substitution patterns .

- LC-MS : To identify side products and trace reaction pathways .

- NMR (*¹⁹F, *¹H) : To monitor regioselectivity and intermediate stability .

Q. How can trifluoromethylation be integrated into this compound derivatives?

- Methodological Answer : Trifluoromethylation methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。